N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxybenzyl group and at position 2 with a thiophen-2-yl acetamide moiety. The thiophene ring introduces π-π stacking capabilities, which may influence binding to biological targets .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-15-18-19-16(22-15)17-14(20)10-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGYUHRUAPUWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with a methoxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the thiophene ring: The final step involves the acylation of the oxadiazole derivative with a thiophene-2-yl acetic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazides.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the methoxybenzyl and thiophene groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Oxadiazole Derivatives with Phthalazinone Moieties
- 4b, 4c, 4d (): These compounds replace the thiophene and 4-methoxybenzyl groups with phthalazinone and sulfamoylphenyl (4b), p-tolyl (4c), or chlorophenyl (4d) substituents.
- Key Difference : The absence of a thiophene ring in these analogs may reduce π-π stacking compared to the target compound.
b) Benzofuran-Oxadiazole Hybrids
- 2a, 2b (): These derivatives feature benzofuran instead of thiophene, paired with chlorophenyl (2a) or methoxyphenyl (2b) groups. Benzofuran’s oxygen atom increases polarity, which may reduce bioavailability compared to the thiophene-containing target compound .
c) Chlorophenyl-Substituted Oxadiazoles
- 14a (): Contains a 4-chlorophenyl group on the oxadiazole ring and an N-chlorophenyl acetamide.
Physicochemical Properties
- Melting Points: High melting points in phthalazinone derivatives (>300°C for 4b) suggest strong intermolecular forces, whereas the target compound’s 4-methoxybenzyl group may lower its melting point due to reduced polarity .
- Spectroscopy : The target compound’s IR spectrum is expected to align with analogs like 11a and 14a , showing C–S stretches near 621 cm⁻¹ and N–H stretches ~3210 cm⁻¹ .
a) Anticancer Activity
- Compounds 8 and 9 (): Exhibit IC₅₀ values of 12–18 μM against A549 lung cancer cells, comparable to cisplatin. Their MMP-9 inhibitory activity (Ki = 0.8–1.2 μM) is linked to the tetrahydronaphthalenyloxy group, which enhances hydrophobic binding .
- Target Compound : The thiophene and 4-methoxybenzyl groups may similarly target MMPs but lack direct experimental validation.
b) Antimicrobial Activity
- 6f and 6o (): Show MIC values of 4–8 μg/mL against S. aureus and E. coli. The 4-chlorophenyl group in 6f contributes to potency but increases cytotoxicity compared to the target compound’s methoxy group .
- 2b (): With a methoxyphenyl group, it demonstrates MIC = 16 μg/mL against fungal strains, suggesting the target compound’s similar substituents may yield comparable activity .
c) Toxicity Profiles
Biological Activity
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological significance. The presence of the methoxybenzyl group and thiophene moiety enhances its biological profile.
Chemical Formula : CHNO
Molecular Weight : 282.30 g/mol
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the activity of oxadiazole compounds against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves the inhibition of key metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 4 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation across various lines. The National Cancer Institute's 60 human cancer cell lines panel can be used to evaluate the effectiveness of such compounds .
Table 2: Anticancer Activity
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound C | A549 (Lung) | 0.49 |
| Compound D | MCF7 (Breast) | 2.58 |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular processes such as fatty acid synthesis in bacteria .
- Cell Cycle Arrest : Some oxadiazole derivatives induce apoptosis in cancer cells by disrupting cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to their cytotoxic effects .
Case Studies
A notable case study involved the synthesis and biological evaluation of various oxadiazole derivatives where one specific derivative demonstrated promising activity against resistant strains of M. tuberculosis. This compound was found to inhibit the enoyl reductase enzyme crucial for mycolic acid synthesis .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. Key steps include cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or polyphosphoric acid) and subsequent acylation with thiophene-containing acetamide precursors. Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Temperature control : Cyclization steps often require reflux (80–120°C), while acylation is performed at room temperature to avoid side reactions .
- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) facilitates coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are critical markers .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
- TLC : Monitors reaction progress with ethyl acetate/hexane (1:1) as the mobile phase .
Q. What are the key considerations in designing in vitro assays to evaluate its biological activity?
- Methodological Answer :
- Cell line selection : Use disease-relevant models (e.g., cancer cell lines for antiproliferative assays) .
- Dose range : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Endpoint assays : MTT or resazurin assays for viability; flow cytometry for apoptosis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to enhance its pharmacological profile?
- Methodological Answer :
- Substituent modification : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess effects on target binding .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate stability and activity .
- In silico docking : Use AutoDock or Schrödinger to predict interactions with targets like kinases or GPCRs .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for derivatization (e.g., methoxy → trifluoromethoxy) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Adopt CLSI guidelines for antimicrobial assays or NIH recommendations for cytotoxicity .
- Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular models (e.g., Western blot for phosphorylated targets) .
- Batch-to-batch consistency : Use HPLC to ensure compound purity >95% across studies .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can computational methods predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use PyMol or Maestro to model binding to targets (e.g., EGFR or COX-2). Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the methoxybenzyl group .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. What methodologies determine its pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents; quantify plasma levels via LC-MS/MS .
- Half-life (t₁/₂) : Use non-compartmental analysis in PK Solver .
- Tissue distribution : Radiolabel the compound (¹⁴C) and measure accumulation in organs .
- Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
